![molecular formula C12H12F3NO3S B2542754 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide CAS No. 1797140-75-0](/img/structure/B2542754.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide
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Description
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)methanesulfonamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a member of the sulfonamide family of compounds and is known for its unique chemical structure and properties.
Scientific Research Applications
- TFM derivatives may inhibit viral enzymes or interfere with viral replication, making them promising candidates for antiviral therapy .
- TFM-containing compounds have shown analgesic effects in preclinical studies. For instance, BAY 59-3074, a TFM-containing drug, exhibited antihyperalgesic and antiallodynic effects against chronic neuropathic and inflammatory pain models in rats .
- These NNRTIs target the reverse transcriptase enzyme, an essential component of the HIV life cycle, and may help combat drug-resistant strains .
- TFM groups can serve as directing groups in transition-metal-catalyzed reactions, enabling selective bond formation and functionalization .
Antiviral Agents
Pain Management
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Agrochemicals and Crop Protection
Catalysis and Organic Synthesis
Pharmacokinetics and Drug Delivery
properties
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S/c1-20(17,18)16-7-2-3-8-19-11-6-4-5-10(9-11)12(13,14)15/h4-6,9,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRFUNWXCYQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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